3-amino-N,N-diethylbenzenesulfonamide

Description

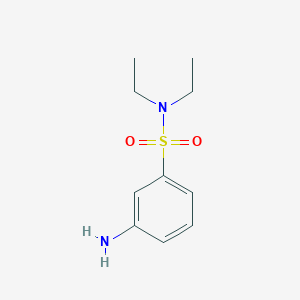

Structure

2D Structure

Properties

IUPAC Name |

3-amino-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBWWPIIRKWDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387993 | |

| Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10372-41-5 | |

| Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-diethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-amino-N,N-diethylbenzenesulfonamide

An In-Depth Technical Guide to the

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive, field-proven guide to the synthesis of 3-amino-N,N-diethylbenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. As a self-validating protocol, this guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

This compound (CAS: 10372-41-5) is a key building block in organic synthesis.[1][2] Its structure, featuring a primary aromatic amine and a diethylsulfonamide group, makes it a versatile precursor for the development of more complex molecules, including therapeutic agents and research chemicals. For instance, related aminobenzenesulfonamide scaffolds are foundational to diuretic drugs and have been explored for their anticonvulsant and carbonic anhydrase inhibition activities.[2]

The synthesis detailed herein follows a robust and logical two-step pathway, commencing with a commercially available starting material, 3-nitrobenzenesulfonyl chloride. This strategy is predicated on two high-yielding, well-understood transformations:

-

Sulfonamide Formation: A nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and diethylamine to form the stable intermediate, N,N-diethyl-3-nitrobenzenesulfonamide.

-

Nitro Group Reduction: The selective reduction of the aromatic nitro group on the intermediate to yield the target primary amine, this compound.

This approach is advantageous due to the accessibility of the starting materials and the generally high efficiency of each transformation.

Figure 1: Overall synthetic workflow for this compound.

Part I: Synthesis of N,N-diethyl-3-nitrobenzenesulfonamide (Intermediate)

This initial step involves the formation of a stable sulfonamide bond. The reaction proceeds via the nucleophilic attack of diethylamine on the highly electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride.[3] The presence of the electron-withdrawing nitro group on the benzene ring further enhances the reactivity of the sulfonyl chloride functional group.[3]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| 3-Nitrobenzenesulfonyl Chloride | 121-51-7 | C₆H₄ClNO₄S | 221.62 | Commercially available.[4] |

| Diethylamine | 109-89-7 | C₄H₁₁N | 73.14 | Use in excess to act as a base. |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | Reaction solvent. |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | For aqueous workup. |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | For aqueous workup. |

| Brine | N/A | NaCl (aq) | N/A | For aqueous workup. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

-

Amine Addition: Cool the solution to 0-5 °C using an ice bath. Add diethylamine (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The second equivalent of diethylamine acts as a base to neutralize the HCl byproduct, forming diethylamine hydrochloride precipitate.[5]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Initial Workup: Remove the precipitated diethylamine hydrochloride by vacuum filtration, washing the solid with a small amount of THF.

-

Solvent Removal & Extraction: Combine the filtrates and evaporate the solvent in vacuo. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine. This sequence removes any remaining diethylamine, neutralizes any acid, and removes water-soluble impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield N,N-diethyl-3-nitrobenzenesulfonamide, which is often obtained as an oil or a low-melting solid.[5] The product (CAS: 6335-26-8) is typically of sufficient purity for the subsequent reduction step.[6]

Part II:

The conversion of the intermediate to the final product is achieved by the reduction of the aromatic nitro group. This is a classic and reliable transformation in organic synthesis.[7] While various methods exist, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acid (e.g., Fe/HCl, SnCl₂/HCl), reduction with sodium hydrosulfite (Na₂S₂O₄) is a practical and effective alternative for laboratory scale.[7][8]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| N,N-Diethyl-3-nitrobenzenesulfonamide | 6335-26-8 | C₁₀H₁₄N₂O₄S | 258.30 | Synthesized in Part I.[6] |

| Sodium Hydrosulfite (Sodium Dithionite) | 7775-14-6 | Na₂S₂O₄ | 174.11 | Reducing agent, typically used in excess.[8] |

| Ethanol / Water Mixture | N/A | N/A | N/A | Reaction solvent system. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve N,N-diethyl-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 or 4:1 ratio).

-

Reductant Addition: Heat the solution to a gentle reflux (approximately 70-80 °C). Add sodium hydrosulfite (3.0-4.0 eq) portion-wise over 30-45 minutes. The reaction is exothermic, and the color of the solution will typically change as the nitro group is reduced.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Workup: Cool the reaction mixture to room temperature. A significant portion of the inorganic salts may precipitate. Filter the mixture if necessary.

-

Extraction: Reduce the volume of the filtrate by about half using a rotary evaporator to remove most of the ethanol. Extract the aqueous residue multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: The crude product is obtained as a solid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound.[2]

Product Characterization and Data

The final product should be characterized to confirm its identity and purity.

Figure 2: Recrystallization workflow for product purification.

Expected Product Specifications

| Property | Expected Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 10372-41-5 | [1][2] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2] |

| Molecular Weight | 228.31 g/mol | [1][2] |

| Appearance | Solid (Crystals or Powder) | [9] |

| Melting Point | 90-91 °C | [2] |

| Purity (Typical) | ≥95% | [1] |

| ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. | - |

| IR Spectroscopy | Peaks corresponding to N-H, S=O, and C-N bonds. | - |

Safety and Handling

-

3-Nitrobenzenesulfonyl chloride: Corrosive and water-reactive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Sodium Hydrosulfite: Can self-heat and ignite in moist air. Store in a dry, inert atmosphere.

-

Solvents: THF, ethanol, and ethyl acetate are flammable. Ensure all heating is done using heating mantles or oil baths, with no ignition sources nearby.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 8476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. N,N-Diethyl-3-nitrobenzenesulfonamide | C10H14N2O4S | CID 232031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. US2631167A - Method of reducing nitro compounds - Google Patents [patents.google.com]

- 9. 3-Aminobenzenesulfonamide, 98% (98-18-0) - 3-Aminobenzenesulfonamide, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

An In-Depth Technical Guide to the Chemical Properties of 3-amino-N,N-diethylbenzenesulfonamide

This guide provides a comprehensive technical overview of 3-amino-N,N-diethylbenzenesulfonamide, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's properties, synthesis, and handling.

Introduction

This compound (CAS No. 10372-41-5) is an aromatic sulfonamide compound characterized by a primary amino group at the meta-position of the benzene ring and a diethylsulfonamide moiety.[1][2] Its structural features, particularly the reactive amino group, make it a valuable building block in organic synthesis. It serves as a crucial intermediate in the development of pharmaceuticals and specialized dyes.[3] The anticonvulsant activity observed in its close analog, 3-amino-N,N-dimethylbenzenesulfonamide, suggests its potential as a scaffold for novel therapeutic agents targeting the central nervous system.[2][4][5]

Chemical Identity and Structure

The unique reactivity and physical properties of this molecule are directly derived from its structure, which combines an aromatic amine with a sulfonamide functional group.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 10372-41-5 | [1][2][4] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2][5] |

| Molecular Weight | 228.31 g/mol | [1][2][5] |

| SMILES | CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N | [1] |

| InChIKey | BABGMPQXLCJMSK-UHFFFAOYSA-N |

| Synonyms | N,N-DIETHYL 3-AMINOBENZENESULFONAMIDE |[1][2][5] |

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for predicting its behavior in reactions, formulations, and biological systems. The properties of this compound are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 90-91 °C | [2] |

| Boiling Point (Predicted) | 388.4 ± 44.0 °C | [2] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.28 ± 0.10 | [2] |

| LogP (Predicted) | 1.2993 | [1] |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 |[1] |

Synthesis and Reactivity

Synthetic Pathway

A common and logical synthetic route to this compound involves a two-step process starting from 3-nitrobenzenesulfonyl chloride.

-

Sulfonamide Formation: The first step is a nucleophilic acyl substitution where 3-nitrobenzenesulfonyl chloride reacts with diethylamine. The diethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A base, often an excess of the diethylamine itself or a non-nucleophilic base like triethylamine, is used to neutralize the HCl byproduct.

-

Nitro Group Reduction: The resulting 3-nitro-N,N-diethylbenzenesulfonamide is then reduced to the target primary amine. This transformation is commonly achieved using metal-acid systems like tin(II) chloride (SnCl₂) or tin metal in hydrochloric acid (HCl), or via catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Key Reactive Sites

-

Aromatic Amino Group (-NH₂): This is the most reactive site on the molecule. It can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a wide variety of functional groups (e.g., -Cl, -Br, -CN, -OH) or in azo coupling reactions to form azo dyes. The amino group can also be readily acylated or alkylated.

-

Sulfonamide Moiety (-SO₂NR₂): The sulfonamide group is generally stable under most reaction conditions. The N-H bond in a primary or secondary sulfonamide is weakly acidic, but in this tertiary sulfonamide, that reactivity is absent. The entire group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to itself.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis via the reduction of 3-nitro-N,N-diethylbenzenesulfonamide.

Caption: Experimental workflow for the synthesis of the target compound.

Methodology

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitro-N,N-diethylbenzenesulfonamide (1 equivalent).

-

Dissolve the starting material in ethanol.

-

Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the nonpolar starting material and the polar reagent mixture.

-

-

Reduction:

-

In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4 equivalents) in concentrated hydrochloric acid.

-

Carefully add the acidic tin solution to the flask. The reaction is exothermic and may require an ice bath for temperature control.

-

Heat the mixture to reflux (approximately 80-90°C) for 3-4 hours.

-

Causality: The SnCl₂ in strong acid is a classic and robust reducing agent for aromatic nitro groups. Refluxing ensures the reaction goes to completion in a reasonable timeframe.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). A thick white precipitate of tin salts will form.

-

Causality: Basification is critical to deprotonate the anilinium hydrochloride salt to the free amine, which is soluble in organic solvents, and to precipitate the tin as tin hydroxides.

-

Extract the aqueous slurry three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification and Validation (Self-Validating System):

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Validation:

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress by comparing the reaction mixture to the starting material spot. The product should have a different Rf value.

-

Melting Point: The purified product should exhibit a sharp melting point consistent with the literature value of 90-91 °C.[2]

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and impurities.

-

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Hazard Classification: It is classified as an irritant (Hazard Code: Xi).[2] Related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Operations should be conducted in a well-ventilated fume hood.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation of the amino group.[1][2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its dual functionality, comprising a reactive aromatic amine and a stable sulfonamide group, makes it a valuable precursor for creating complex molecules in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for its effective application in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]

- 5. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [amp.chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-amino-N,N-diethylbenzenesulfonamide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for the compound 3-amino-N,N-diethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust and scientifically sound resource.

Introduction

This compound (CAS No: 10372-41-5, Molecular Formula: C₁₀H₁₆N₂O₂S, Molecular Weight: 228.31 g/mol ) is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research.[1][2] Accurate structural elucidation is paramount in the drug discovery process, and spectroscopic techniques are the cornerstone of this characterization. This guide presents a comprehensive overview of the predicted spectroscopic signature of this compound, providing a foundational dataset for its identification and further investigation.

Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes a predictive and comparative approach. Predicted data from validated software, in conjunction with experimental data from closely related analogs, forms the basis of the analysis. This methodology provides a reliable framework for understanding the key spectroscopic features of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups that govern its spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. Predictions were generated using online NMR prediction databases.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic protons and the protons of the diethylamino group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.15 | Triplet | 6H |

| -CH₂- (ethyl) | ~3.25 | Quartet | 4H |

| -NH₂ | ~3.80 | Broad Singlet | 2H |

| Aromatic H | ~6.8 - 7.4 | Multiplet | 4H |

Interpretation:

-

Diethylamino Group: The ethyl groups are expected to exhibit a classic triplet-quartet pattern. The methyl protons (-CH₃), being adjacent to a methylene group, will appear as a triplet around 1.15 ppm. The methylene protons (-CH₂-), coupled to the methyl protons, will appear as a quartet around 3.25 ppm.

-

Amino Group: The protons of the primary amine (-NH₂) are expected to appear as a broad singlet around 3.80 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region, between 6.8 and 7.4 ppm. The substitution pattern will lead to a complex multiplet. The electron-donating amino group and the electron-withdrawing sulfonamide group will influence the precise chemical shifts of these protons.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~42 |

| Aromatic C-NH₂ | ~148 |

| Aromatic C-S | ~140 |

| Other Aromatic C | ~115 - 130 |

Interpretation:

-

Aliphatic Carbons: The methyl carbons (-CH₃) of the ethyl groups are predicted to resonate at approximately 14 ppm, while the methylene carbons (-CH₂-) will be further downfield at around 42 ppm due to their proximity to the electronegative nitrogen atom.

-

Aromatic Carbons: The carbon atom attached to the amino group (C-NH₂) is expected to be the most shielded among the substituted aromatic carbons, appearing around 148 ppm. The carbon attached to the sulfonamide group (C-S) will be deshielded and is predicted to be around 140 ppm. The remaining aromatic carbons will appear in the range of 115-130 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are summarized below.[3][4][5]

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2970 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1150 - 1180 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

Interpretation:

-

N-H Stretching: The presence of the primary amine group will be indicated by two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

C-H Stretching: Weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while the medium intensity bands below 3000 cm⁻¹ are due to the C-H stretching of the ethyl groups.

-

S=O Stretching: The sulfonamide group will exhibit two strong and characteristic absorption bands. The asymmetric S=O stretch will appear around 1300-1350 cm⁻¹, and the symmetric stretch will be observed at approximately 1150-1180 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to medium intensity bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.[2][6][7][8]

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| Ion | Predicted m/z | Description |

| [M]⁺• | 228 | Molecular Ion |

| [M - C₂H₅]⁺ | 199 | Loss of an ethyl radical |

| [M - N(C₂H₅)₂]⁺ | 156 | Loss of the diethylamino group |

| [C₆H₄NH₂]⁺• | 92 | Aniline radical cation |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺•) is expected at an m/z of 228, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: A common fragmentation pathway for N,N-dialkylsulfonamides is the loss of one of the alkyl groups. Therefore, a peak at m/z 199, corresponding to the loss of an ethyl radical, is anticipated. Cleavage of the S-N bond is also a characteristic fragmentation, leading to the formation of an ion at m/z 156. Further fragmentation can lead to the formation of the aniline radical cation at m/z 92. The fragmentation of aromatic sulfonamides can involve the unique loss of SO₂.[6]

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

To obtain experimental data for this compound, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the spectrum over a relevant m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by established spectroscopic principles and comparison with related compounds, offers a valuable resource for the identification and characterization of this molecule. The provided experimental protocols serve as a practical starting point for researchers aiming to acquire and validate this data experimentally.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-amino-N,N-diethylbenzenesulfonamide

Preamble: Charting the Unexplored Territory of a Sulfonamide Analog

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with mechanisms spanning from antibacterial action to diuresis and anticonvulsant effects.[1][2] This guide focuses on a specific, less-characterized molecule: 3-amino-N,N-diethylbenzenesulfonamide. While its precise biological role is not extensively documented in publicly available literature, its structure invites a systematic and hypothesis-driven investigation into its mechanism of action (MoA).

This document eschews a conventional template in favor of a logical, multi-phase research framework. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a self-validating, interconnected strategy. We will explore the causality behind each experimental choice, ensuring that each phase of research builds authoritatively on the last. Our investigation will be structured around three primary, plausible hypotheses derived from the core chemistry of the sulfonamide group:

-

Carbonic Anhydrase Inhibition: A hallmark of many non-antibiotic sulfonamides, this MoA has implications for glaucoma, diuresis, and neurological disorders.[3][4][5]

-

Antibacterial Activity: The classical MoA for sulfa drugs involves the disruption of bacterial folic acid synthesis.[6][][8]

-

Novel CNS Activity: The potential for anticonvulsant properties, as hinted at for similar compounds, suggests an uncharacterized interaction with neurological targets.[9][10]

This guide will serve as a comprehensive roadmap for any research team dedicated to unveiling the therapeutic potential of this compound.

Phase 1: Primary Target Identification and Validation

Core Objective: To conduct a broad yet targeted initial screening to identify the primary molecular target(s) of this compound, thereby validating or refuting our initial hypotheses.

Expertise & Rationale: The efficiency of any MoA study hinges on rapidly identifying the most probable biological target. The sulfonamide moiety is a potent zinc-binding group, making zinc-containing enzymes like carbonic anhydrase a prime suspect.[11] Concurrently, its structural similarity to p-aminobenzoic acid (PABA) necessitates a thorough investigation of its antibacterial potential.[6][] This phase is designed to triage these possibilities and provide a clear direction for downstream, more resource-intensive studies.

Experimental Workflow: Phase 1

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are CAs inhibitors and how do they work? [synapse.patsnap.com]

- 6. pharmacy180.com [pharmacy180.com]

- 8. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 9. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]

- 10. 错误页 [amp.chemicalbook.com]

- 11. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]

A Technical Guide to the Synthesis and Physicochemical Profiling of a 3-Amino-N,N-dialkylbenzenesulfonamide Homologous Series

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis, purification, characterization, and physicochemical profiling of a homologous series derived from 3-amino-N,N-diethylbenzenesulfonamide. In drug discovery, the systematic modification of a lead compound is a fundamental strategy for optimizing pharmacokinetic and pharmacodynamic properties. A homologous series, in which compounds differ by a repeating methylene (-CH₂) unit, offers a systematic approach to modulating properties like lipophilicity, which directly impacts absorption, distribution, metabolism, and excretion (ADME).[][2] This document details robust synthetic protocols, analytical validation methods, and predictive modeling of key physicochemical parameters, providing a foundational framework for structure-activity relationship (SAR) studies of this important chemical scaffold.

Introduction: The Strategic Value of Homologous Series

A homologous series is a group of compounds sharing the same functional group and similar chemical properties, with successive members differing by a repeating structural unit, typically -CH₂.[3][4] This systematic variation allows researchers to observe trends in physical properties such as boiling point, melting point, and solubility.[5][6] In medicinal chemistry, constructing a homologous series from a parent molecule like this compound is a classic strategy. It enables a methodical exploration of the impact of alkyl chain length on biological activity. By modulating the N,N-dialkyl substituent, we can fine-tune the compound's lipophilicity, a critical parameter governing its ability to cross biological membranes and interact with molecular targets.[7][8]

The parent compound, this compound, belongs to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in drug development, forming the basis for antibacterial agents, diuretics, and anticonvulsants.[9][10] The presence of the aromatic amine is a key structural feature for certain biological activities.[11][12] This guide will focus on creating a series of N,N-dialkyl analogues (methyl, ethyl, propyl, butyl) to investigate these structure-property relationships.

Synthesis of the 3-Amino-N,N-dialkylbenzenesulfonamide Series

The synthesis is approached via a robust and scalable three-step pathway, starting from nitrobenzene. This method ensures high yields and purity of the final products.

Overall Synthetic Workflow:

References

- 2. azolifesciences.com [azolifesciences.com]

- 3. Homologous series - Wikipedia [en.wikipedia.org]

- 4. Homologous series | Organic Compounds, Functional Groups & Structural Isomers | Britannica [britannica.com]

- 5. SATHEE: Chemistry Homologous Series [satheejee.iitk.ac.in]

- 6. Homologous Series | Properties, Types & Examples - Lesson | Study.com [study.com]

- 7. emerypharma.com [emerypharma.com]

- 8. omicsonline.org [omicsonline.org]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 12. youtube.com [youtube.com]

3-amino-N,N-diethylbenzenesulfonamide CAS number 10372-41-5 properties

An In-depth Technical Guide to 3-amino-N,N-diethylbenzenesulfonamide (CAS: 10372-41-5)

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. As researchers and drug development professionals, understanding the fundamental properties, synthesis, and potential applications of such building blocks is paramount to innovation. This guide moves beyond a simple data sheet, offering insights into the causality behind its chemical nature and handling, structured to empower your research and development endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic sulfonamide. Its structure, featuring a primary aromatic amine and a diethylsulfonamide group at the meta position, makes it a versatile intermediate for introducing the benzenesulfonamide moiety into more complex molecules.

Key Identifiers and Structural Data

-

IUPAC Name: this compound

-

CAS Number: 10372-41-5[1]

-

Appearance: White to pale yellow crystalline solid[4]

Physicochemical Data

The following table summarizes the key physical and chemical properties, consolidating data from various chemical suppliers and databases. Predicted values, common in datasheets for research chemicals, are noted accordingly.

| Property | Value | Source(s) |

| Melting Point | 90-91 °C | [2][3][5] |

| Boiling Point | 388.4 ± 44.0 °C (Predicted) | [2] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.28 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8 °C, sealed in dry conditions or inert atmosphere | [1][2] |

Computational Chemistry Data

Computational models provide valuable insights into the molecule's behavior in various systems, aiding in fields like drug design and process chemistry.

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 1.2993 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis, Reactivity, and Application Potential

While specific, documented applications for this compound are sparse, its structure points toward significant potential as a pharmaceutical and research intermediate.[2][6] The presence of two key functional groups—the aromatic amine and the sulfonamide—opens distinct avenues for chemical modification.

Logical Synthesis Workflow

A common and efficient route to this compound involves a two-step process starting from 3-nitrobenzenesulfonyl chloride. This pathway is advantageous as it utilizes readily available starting materials and employs standard, well-understood organic transformations.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. chembk.com [chembk.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-amino-N,N-diethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N,N-diethylbenzenesulfonamide is a synthetic organic compound featuring a sulfonamide functional group and an aromatic amine. This unique combination of functionalities makes it a valuable building block and intermediate in various chemical syntheses, particularly within the pharmaceutical and dye industries. Its structural scaffold is of significant interest to medicinal chemists for the development of novel therapeutic agents, owing to the diverse biological activities exhibited by its derivatives. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering insights into its synthesis, reactivity, and potential applications to support research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in scientific research.

Table of Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 10372-41-5 | [1][2] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2] |

| Molecular Weight | 228.31 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 90-91 °C | [2] |

| Boiling Point (Predicted) | 388.4 ± 44.0 °C | [2] |

| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.28 ± 0.10 | [2] |

| LogP (Predicted) | 1.2993 | [1] |

| Solubility | Generally soluble in polar organic solvents like ethanol and chloroform. The solubility of sulfonamides is typically pH-dependent, increasing in both acidic and alkaline solutions.[3] |

Molecular Structure and Spectral Analysis

The molecular structure of this compound is central to its chemical behavior. The presence of a primary aromatic amine, a tertiary sulfonamide, and a benzene ring gives rise to a distinct spectral fingerprint.

Caption: Chemical structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet and a quartet for the N,N-diethyl groups. The aromatic protons would appear as a complex multiplet in the aromatic region. The protons of the amino group would likely appear as a broad singlet. For example, in the related compound N,N-diethyl-4-methylbenzenesulfonamide, the ethyl protons appear as a triplet and quartet, and the aromatic protons show characteristic splitting patterns.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl groups, and four signals for the aromatic carbons due to the meta-substitution pattern. The carbon attached to the sulfonamide group would be deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine, typically in the region of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-S and S-N bonds.

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process starting from 3-nitrobenzenesulfonyl chloride.

Proposed Synthesis Workflow

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on the synthesis of similar compounds.[6] Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary to achieve high yields and purity.

Step 1: Synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a solution of diethylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent to the cooled solution of the sulfonyl chloride. The base is necessary to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated amine hydrochloride salt.

-

Wash the filtrate with water, then with a dilute acid solution (e.g., 1M HCl) to remove excess diethylamine, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N,N-diethyl-3-nitrobenzenesulfonamide.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Dissolve the purified N,N-diethyl-3-nitrobenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

-

Alternatively, the reduction can be carried out using a metal in acidic media, such as tin(II) chloride in concentrated hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

-

If using a metal/acid reduction, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

-

Concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography or recrystallization to obtain the desired compound with high purity.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the aromatic amino group and the sulfonamide moiety.

-

Reactions of the Amino Group: The primary aromatic amine is a versatile functional handle. It can undergo a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.[7]

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of substituents onto the aromatic ring.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[8]

-

-

Reactions of the Sulfonamide Group: The sulfonamide group is generally stable. The N-H proton of a primary or secondary sulfonamide is acidic, but in this tertiary sulfonamide, this reactivity is absent. The S-N bond can be cleaved under certain reductive conditions, but it is generally robust.

Applications in Drug Development and Research

The 3-aminobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. The presence of the amino group provides a convenient point for chemical modification, allowing for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

One of the most prominent applications of aminobenzenesulfonamide derivatives is as carbonic anhydrase inhibitors . Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of these enzymes.

Furthermore, derivatives of aminobenzenesulfonamides have been investigated for their potential as:

-

Anticonvulsants: Some sulfonamides have shown activity in models of epilepsy.[2]

-

Antibacterial agents: The sulfonamide class of drugs was among the first effective antimicrobials.[6]

-

Anti-inflammatory agents

-

Diuretics

-

Antihyperglycemic agents [9]

The N,N-diethyl substitution in this compound can influence the pharmacokinetic properties of its derivatives, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common and reliable method for the quantitative analysis of sulfonamides.[10] A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure and assess the purity of the compound.

-

Mass Spectrometry (MS): MS, often coupled with a chromatographic technique like HPLC or GC, is used for molecular weight determination and structural elucidation.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.

Stability and Degradation

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the versatile reactivity of its amino group, make it an attractive starting material for the synthesis of a diverse range of compounds. The established importance of the aminobenzenesulfonamide scaffold in drug discovery, particularly as carbonic anhydrase inhibitors, underscores the relevance of this compound for researchers and scientists in the field. This guide provides a foundational understanding of the key characteristics of this compound, which is essential for its effective and safe utilization in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Diethyl-4-methylbenzenesulfonamide(649-15-0) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccesspub.org [openaccesspub.org]

- 10. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]

- 11. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 3-amino-N,N-diethylbenzenesulfonamide utilizing ¹H and ¹³C NMR Spectroscopy

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-amino-N,N-diethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy. The insights herein are aimed at facilitating the structural characterization and purity assessment of this and structurally related compounds.

Introduction

This compound is a substituted aromatic sulfonamide. The structural elucidation of such molecules is fundamental in various stages of chemical research and development, ensuring identity and purity. NMR spectroscopy stands as a premier analytical technique for the unambiguous determination of molecular structure. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the chemical shifts and coupling patterns based on the electronic environment of the nuclei.

Molecular Structure and NMR Prediction

The molecular structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent NMR spectral assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the diethylamino group. The chemical shifts are influenced by the electronic effects of the amino (-NH₂) and sulfonamide (-SO₂N(CH₂CH₃)₂) substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-8, H-10 | ~1.1 - 1.3 | Triplet (t) | ~7.1 | Protons on the methyl groups are coupled to the adjacent methylene protons. |

| H-7, H-9 | ~3.2 - 3.4 | Quartet (q) | ~7.1 | Protons on the methylene groups are coupled to the adjacent methyl protons. |

| -NH₂ | ~3.8 - 4.2 | Broad Singlet (br s) | - | The signal for the amino protons is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| H-4 | ~6.8 - 7.0 | Doublet of Doublets (dd) | ortho: ~7-8, meta: ~2 | This proton is ortho to the amino group and meta to the sulfonamide group. |

| H-2 | ~7.1 - 7.3 | Triplet (t) or Singlet (s) | - | This proton is ortho to the sulfonamide group and meta to the amino group. The multiplicity may appear as a singlet or a triplet depending on the resolution. |

| H-6 | ~7.3 - 7.5 | Triplet (t) | ~7-8 | This proton is coupled to H-5 and H-2. |

| H-5 | ~7.6 - 7.8 | Doublet (d) | ~7-8 | This proton is ortho to the sulfonamide group and is expected to be the most deshielded aromatic proton. |

Rationale for ¹H Chemical Shifts and Multiplicities:

-

Diethylamino Group: The ethyl groups of the diethylsulfonamide moiety will present as a classic triplet-quartet pattern. The methyl protons (H-8, H-10) will appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (H-7, H-9) will appear as a quartet due to coupling with the methyl protons.

-

Amino Group: The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Aromatic Protons: The substituents on the benzene ring dictate the chemical shifts of the aromatic protons. The amino group is an electron-donating group, causing an upfield shift (to lower ppm) for the ortho and para protons. The sulfonamide group is an electron-withdrawing group, causing a downfield shift (to higher ppm) for the ortho and para protons. The predicted chemical shifts are based on the additive effects of these two groups. The coupling patterns arise from spin-spin splitting between adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-8, C-10 | ~14 - 16 | The methyl carbons of the ethyl groups are in the typical aliphatic region. |

| C-7, C-9 | ~42 - 44 | The methylene carbons are deshielded by the adjacent nitrogen atom. |

| C-4 | ~114 - 116 | This carbon is ortho to the electron-donating amino group, resulting in an upfield shift. |

| C-2 | ~118 - 120 | This carbon is ortho to the sulfonamide group and meta to the amino group. |

| C-5 | ~122 - 124 | This carbon is meta to both the amino and sulfonamide groups. |

| C-6 | ~129 - 131 | This carbon is para to the amino group and ortho to the sulfonamide group. |

| C-1 | ~140 - 142 | This is the carbon attached to the electron-withdrawing sulfonamide group. |

| C-3 | ~147 - 149 | This is the carbon attached to the electron-donating amino group. |

Rationale for ¹³C Chemical Shifts:

The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group. Electron-donating groups shield the ortho and para carbons, shifting their signals to a lower ppm. Conversely, electron-withdrawing groups deshield the ortho and para carbons, shifting their signals to a higher ppm. The ipso-carbons (C-1 and C-3) are directly attached to the substituents and their chemical shifts are significantly affected.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, best-practice methodology for acquiring high-quality NMR spectra for compounds such as this compound.

Caption: A generalized workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrumental Setup:

-

The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum to singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform.

-

The spectrum is then phased and baseline corrected.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from structurally analogous compounds. The provided experimental protocol outlines a standard procedure for obtaining high-quality NMR data. This information serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related molecules.

An In-depth Technical Guide to the Solubility of 3-amino-N,N-diethylbenzenesulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-N,N-diethylbenzenesulfonamide in organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this molecule, outlines predictive methodologies for solubility estimation, and provides detailed, field-proven experimental protocols for accurate solubility determination. By integrating theoretical insights with practical, step-by-step guidance, this guide serves as an essential resource for formulation development, process chemistry, and analytical method design involving this compound.

Molecular Structure and Physicochemical Properties: The Keys to Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound is a multifaceted molecule, and an analysis of its structure provides the basis for understanding its solubility profile.

This compound

-

Molecular Formula: C₁₀H₁₆N₂O₂S

-

Molecular Weight: 228.31 g/mol

-

Key Functional Groups:

-

Primary Aromatic Amine (-NH₂): This group is a hydrogen bond donor and a weak acceptor, contributing to polarity.

-

Sulfonamide (-SO₂NR₂): The sulfonamide group is a strong polar functional group and a hydrogen bond acceptor.

-

N,N-diethyl Group: These alkyl groups introduce nonpolar character to the molecule.

-

Benzene Ring: The aromatic ring is largely nonpolar and can participate in π-π stacking interactions.

-

The presence of both polar (amine and sulfonamide) and nonpolar (diethyl and phenyl) regions confers an amphiphilic character to the molecule. This duality is central to its solubility behavior across a spectrum of organic solvents.

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance for Solubility |

| Melting Point | 90-91 °C | A higher melting point suggests strong crystal lattice energy that must be overcome by solvent-solute interactions for dissolution to occur. |

| pKa | ~3.28 | The aromatic amine group is weakly basic. In acidic conditions, it can be protonated, which would dramatically increase its solubility in polar solvents. |

| LogP | ~1.3 | A positive LogP value indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting better solubility in organic solvents than in water. |

Theoretical Frameworks for Predicting Solubility

While empirical determination is the gold standard, theoretical models provide a powerful predictive lens to guide solvent selection, saving valuable time and resources.

"Like Dissolves Like": A Guiding Principle

This adage remains a cornerstone of solubility science. The solubility of this compound will be highest in solvents that share its polarity and hydrogen bonding characteristics.[1][2]

-

Polar Solvents: Solvents capable of hydrogen bonding (e.g., alcohols) or with significant dipole moments (e.g., acetone, acetonitrile) are expected to be effective at solvating the polar amine and sulfonamide groups.

-

Nonpolar Solvents: Aprotic, nonpolar solvents (e.g., hexane, toluene) will primarily interact with the benzene ring and diethyl groups. The polar functional groups will hinder solubility in these solvents.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) approach refines the "like dissolves like" principle by dissecting intermolecular forces into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will be soluble in solvents with similar HSP values (a small "distance" between them in Hansen space). While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This allows for a more nuanced prediction of solubility than polarity alone.

Caption: Hansen Solubility Parameter Space.

Qualitative Solubility Profile

Based on the molecular structure and theoretical principles, a qualitative solubility profile can be predicted. This serves as a practical starting point for solvent screening in the laboratory.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the amine and sulfonamide groups. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polar carbonyl group is a strong hydrogen bond acceptor, interacting favorably with the amine group. |

| Esters | Ethyl Acetate | Moderate | Less polar than ketones but still capable of accepting hydrogen bonds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are weak hydrogen bond acceptors. THF is more polar and a better solvent than diethyl ether. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | Primarily nonpolar interactions with the benzene ring. The polar functional groups limit solubility. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a dipole moment and can interact with the polar parts of the molecule, but they do not participate in hydrogen bonding. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These are nonpolar solvents and are unlikely to overcome the crystal lattice energy of the polar solute. |

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for the quantitative determination of solubility.

Isothermal Saturation Method (Shake-Flask)

This is the most common and reliable method for determining equilibrium solubility.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantification: Determine the concentration of the diluted sample using the analytical method.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as g/L or mol/L.

Caption: Isothermal Saturation Method Workflow.

High-Throughput Screening (HTS) Methods

For rapid screening of a large number of solvents, automated HTS methods can be employed. These often rely on smaller scales and shorter equilibration times, providing a semi-quantitative but fast assessment.

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship can be quantified to determine the thermodynamics of dissolution.

-

pH (in protic or aqueous-organic mixtures): The basicity of the amino group means that in the presence of an acid, the compound can become protonated. The resulting salt will have a significantly higher solubility in polar solvents.

-

Presence of Co-solvents: The solubility can be dramatically altered by using a mixture of solvents. For instance, a small amount of a polar co-solvent in a nonpolar solvent can significantly increase the solubility of this compound. The Extended Hildebrand Solubility Approach can be a useful tool for predicting solubility in binary and ternary solvent systems.[6]

Conclusion

The solubility of this compound is a complex interplay of its polar amine and sulfonamide functionalities and its nonpolar aromatic and alkyl components. A thorough understanding of these structural features allows for the rational prediction of its solubility profile across a range of organic solvents. While theoretical models like Hansen Solubility Parameters provide a valuable starting point for solvent selection, this guide emphasizes the necessity of empirical verification through robust experimental protocols such as the isothermal saturation method. The methodologies and principles outlined herein equip researchers and drug development professionals with the necessary tools to confidently and accurately characterize the solubility of this important molecule, facilitating its effective use in scientific and industrial applications.

References

- 1. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 2. teachy.ai [teachy.ai]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on the molecular structure of 3-amino-N,N-diethylbenzenesulfonamide

An In-Depth Technical Guide: Theoretical Elucidation of the Molecular Structure and Reactivity of 3-amino-N,N-diethylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Abstract

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties. The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which govern their interactions with biological targets. This technical guide provides a comprehensive theoretical investigation into the molecular structure of this compound, a key intermediate and structural motif in drug discovery. Utilizing Density Functional Theory (DFT), we will dissect its optimized geometry, vibrational modes, electronic characteristics, and sites of chemical reactivity. The insights derived from this computational analysis are invaluable for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of sulfonamide derivatives and to guide the rational design of novel therapeutic agents.

Introduction: The Significance of Structural Analysis in Sulfonamide Drug Design

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in drug development.[1] The specific arrangement of substituents on the aromatic ring and the sulfonamide nitrogen dictates the molecule's conformation, polarity, and ability to form hydrogen bonds, all of which are critical for receptor binding. This compound presents an interesting case with three key functional regions: the aromatic ring, the reactive primary amino group (-NH₂), and the N,N-diethyl-substituted sulfonamide moiety. A detailed understanding of its molecular geometry, charge distribution, and orbital energies is paramount for predicting its behavior in biological systems.

Theoretical and computational chemistry offers a powerful lens to explore molecular properties at a level of detail that is often inaccessible through experimental methods alone.[2] By employing quantum chemical calculations, we can construct a detailed molecular picture, predicting its stable conformation, vibrational spectra, and electronic landscape.[3] This guide focuses on using Density Functional Theory (DFT), a robust and widely-used method that provides an excellent balance of computational cost and accuracy for studying organic molecules and drug candidates.[4][5]

The Computational Protocol: A Self-Validating Theoretical Workflow

To ensure the reliability and reproducibility of our findings, we employ a standardized and field-proven computational methodology. The entire workflow is performed using the Gaussian suite of programs, a benchmark in quantum chemical calculations.

Theoretical Method Selection

The choice of theoretical method is critical for obtaining accurate results. For this study, we selected:

-

Theory: Density Functional Theory (DFT).[2]

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The B3LYP hybrid functional is renowned for its ability to accurately predict the geometries and electronic properties of a wide range of organic molecules.[4][6]

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution.[7] The inclusion of diffuse functions (++) is important for describing anions and non-covalent interactions, while the polarization functions (d,p) allow for non-spherical distortion of the electron density, which is crucial for describing chemical bonds accurately.[2]

Step-by-Step Computational Workflow

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized without constraints. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable equilibrium state) on the potential energy surface.

-

Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry.[8] This serves two purposes:

-

Electronic Property Analysis: Post-optimization, several key electronic properties are calculated from the converged wavefunction:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies are calculated.[1]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface.[11][12]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution and intramolecular interactions.[13][14]

-

Caption: Workflow for the theoretical analysis of molecular properties.

Results and Discussion

Optimized Molecular Geometry